molecular formula C26H28N2OS B276753 3-(2-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

3-(2-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B276753
M. Wt: 416.6 g/mol
InChI Key: JULFXHZNNXRJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound characterized by its unique spiro structure, which involves a quinazoline moiety fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Spirocyclization: The spirocyclization step involves the reaction of the quinazoline intermediate with a cyclopentanone derivative. This step often requires a catalyst such as a Lewis acid (e.g., AlCl3) to facilitate the formation of the spiro linkage.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development

Medicine

Due to its structural similarity to known pharmacophores, this compound may exhibit various biological activities such as anticancer, antimicrobial, or anti-inflammatory properties. Research is ongoing to explore these potential medicinal applications.

Industry

In material science, the compound’s unique spiro structure could be exploited in the design of new materials with specific electronic or optical properties. This includes applications in organic electronics or as components in advanced polymers.

Mechanism of Action

The mechanism by which 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or DNA, where the compound can bind and modulate biological pathways. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Spiro Compounds: Spirooxindoles and spirocyclic lactams, known for their diverse biological activities.

Uniqueness

What sets 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one apart is its combination of a quinazoline core with a spirocyclopentane structure, along with the isopropylthio group. This unique combination of structural features may confer distinct chemical and biological properties not seen in other similar compounds.

Properties

Molecular Formula

C26H28N2OS

Molecular Weight

416.6 g/mol

IUPAC Name

3-(2-methylphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2OS/c1-17(2)30-25-27-23-20-12-6-5-11-19(20)16-26(14-8-9-15-26)22(23)24(29)28(25)21-13-7-4-10-18(21)3/h4-7,10-13,17H,8-9,14-16H2,1-3H3

InChI Key

JULFXHZNNXRJHY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC(C)C

Origin of Product

United States

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